molecular formula C15H16ClN3OS B5800317 N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea

N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea

Cat. No. B5800317
M. Wt: 321.8 g/mol
InChI Key: OKMIUQDVAOJATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea, also known as CMPT, is a chemical compound that belongs to the class of thioureas. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways. In cancer cells, N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, such as AKT, mTOR, and STAT3. It also induces the production of reactive oxygen species, leading to oxidative stress and cell death. In diabetes research, N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been shown to activate the AMPK pathway, which plays a key role in glucose metabolism and insulin sensitivity. Inflammation research has shown that N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea can inhibit the NF-κB pathway, which regulates the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been shown to have various biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. It also inhibits tumor angiogenesis and metastasis, leading to the suppression of tumor growth and progression. In diabetes research, N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea improves glucose uptake and insulin sensitivity, leading to better glycemic control. Inflammation research has shown that N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea reduces inflammation by inhibiting the production of pro-inflammatory cytokines, leading to the attenuation of inflammatory responses.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it a reliable compound for research purposes. Another advantage is its broad therapeutic potential, which makes it a versatile compound for studying various diseases. However, one of the limitations of using N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea research. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, to better understand its efficacy and safety in animal models. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets, which could lead to the development of more effective and specific therapies.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea involves the reaction of 5-chloro-2-methoxyaniline with 4,6-dimethyl-2-pyridinecarbonyl isothiocyanate in the presence of a base. The resulting product is purified by recrystallization to obtain N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea in high purity and yield.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to suppress tumor angiogenesis and metastasis. In diabetes research, N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been shown to improve glucose uptake and insulin sensitivity in insulin-resistant cells. Inflammation research has shown that N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c1-9-6-10(2)17-14(7-9)19-15(21)18-12-8-11(16)4-5-13(12)20-3/h4-8H,1-3H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMIUQDVAOJATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=S)NC2=C(C=CC(=C2)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea

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